

Application of Antimony in Lead-Acid Battery Manufacturing: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	Antimony	
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Introduction

Antimony has long been a critical alloying element in the manufacturing of lead-acid batteries, primarily for the production of the grid plates that provide structural support for the active material and conduct electricity. The addition of antimony to lead significantly enhances the mechanical properties and castability of the grids.[1][2][3] However, its use also presents certain electrochemical challenges, such as increased gassing and water consumption, which has led to the development of low-antimony and antimony-free alloys for specific applications. [4] This document provides detailed application notes on the role of antimony in lead-acid batteries, quantitative data on the properties of lead-antimony alloys, and comprehensive experimental protocols for their preparation and testing.

Role and Effects of Antimony in Lead-Acid Batteries

The primary functions of **antimony** in lead-acid battery grids are:

 Mechanical Strengthening: Antimony significantly increases the hardness and tensile strength of lead, which is naturally a very soft metal.[1][2][5][6] This added strength is crucial for the grid to withstand the stresses of manufacturing, assembly, and the repeated expansion and contraction that occurs during the charge-discharge cycles.



- Improved Castability: **Antimony** enhances the fluidity of molten lead, allowing it to fill the intricate molds used for casting battery grids more completely.[3][7] This results in grids with fewer defects and better dimensional accuracy.
- Enhanced Adhesion of Active Material: The presence of **antimony** is believed to promote better adhesion of the lead oxide paste (the active material) to the grid surface.[3]
- Beneficial Effect on Cycle Life: In deep-cycle applications, antimony appears to have a beneficial effect on the cycle life of the positive plate.[8]

However, the use of **antimony** also has notable drawbacks:

- Antimony Poisoning: In standby or float service applications, antimony can leach from the positive grid and deposit on the negative plate. This phenomenon, known as "antimony poisoning," lowers the hydrogen overpotential on the negative plate, leading to increased gassing (hydrogen evolution) and water consumption.[4] This necessitates more frequent maintenance (topping up with water) and can shorten the battery's service life.
- Increased Self-Discharge: The migration of **antimony** to the negative plate also increases the self-discharge rate of the battery.
- Higher Float Current: Batteries with antimonial lead grids typically exhibit a higher float current compared to their antimony-free counterparts, which is undesirable in standby applications.[4]

Due to these differing characteristics, the **antimony** content in lead alloys is tailored to the specific application of the battery. High-**antimony** alloys are generally used for deep-cycle batteries where mechanical strength and cycling performance are paramount, while low-**antimony** and **antimony**-free (e.g., lead-calcium) alloys are preferred for maintenance-free and standby applications where low water loss and low self-discharge are critical.[4]

Data Presentation: Properties of Lead-Antimony Alloys

The following tables summarize the quantitative data on the composition and properties of various lead-**antimony** alloys used in battery manufacturing.



Table 1: Typical Compositions of Lead-Antimony Alloys for Battery Grids

Alloy Type	Antimony (Sb) wt.%	Other Alloying Elements (wt.%)	Typical Application
High-Antimony	3.5 - 6.0	Arsenic (As): 0.10 - 0.60, Tin (Sn), Copper (Cu)	Deep-cycle batteries (e.g., for industrial trucks, golf carts)
Low-Antimony	1.6 - 2.75	Selenium (Se): 0.025 - 0.035, Arsenic (As): 0.15 - 0.19, Tin (Sn): 0.25 - 0.30, Copper (Cu): 0.02 - 0.04[3][9]	Low-maintenance flooded electrolyte batteries
Hybrid	Positive Grid: Low- Antimony, Negative Grid: Lead-Calcium	-	Valve-regulated lead- acid (VRLA) batteries
Antimony-Free	0	Calcium (Ca), Tin (Sn), Aluminum (Al)	Sealed maintenance- free (SMF) batteries, standby power applications

Table 2: Mechanical Properties of Lead-Antimony Alloys



Antimony (Sb) wt.%	Tensile Strength (MPa)	Brinell Hardness (HB)	Elongation (%)
0 (Pure Lead)	17[1]	~4	41[1]
1.25	29[1]	-	14[1]
~2	-	~12	-
~4	-	~16	-
~6	-	~18	-
~8	-	~20	-
~10	Maximum	Maximum	-

Note: The values for Brinell Hardness are approximated from graphical data presented in a PhD thesis by M. T. Z. Myint.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preparation and evaluation of lead-**antimony** alloys for battery applications.

Protocol for Laboratory-Scale Casting of Lead-Antimony Grids

Objective: To prepare lead-**antimony** alloy grids of a specific composition for experimental evaluation.

Materials and Equipment:

- High-purity lead (99.99%)
- High-purity **antimony** (99.99%)
- Other alloying elements as required (e.g., arsenic, tin, selenium)
- Electric furnace with temperature control



- · Graphite or ceramic crucible
- Steel or cast iron grid mold, pre-heated
- Mold release agent (e.g., cork dust, fine silica)
- Stirring rod (graphite or ceramic-coated)
- Personal Protective Equipment (PPE): heat-resistant gloves, face shield, apron, respirator with appropriate cartridges for lead fumes.

Procedure:

- Safety Precautions: All melting and casting operations must be performed in a well-ventilated area, preferably under a fume hood, to avoid inhalation of lead and antimony fumes. Adhere to all institutional safety guidelines for handling molten metals.
- Alloy Calculation: Calculate the required weight of lead, antimony, and other alloying elements to achieve the desired alloy composition.
- Melting: a. Place the calculated amount of lead into the crucible and heat it in the furnace to
 a temperature approximately 50-100°C above the liquidus temperature of the target alloy.
 (Refer to the Pb-Sb phase diagram). b. Once the lead is completely molten, add the
 antimony and other alloying elements. c. Stir the molten metal gently with the stirring rod to
 ensure complete dissolution and homogenization of the alloy.
- Mold Preparation: a. Pre-heat the grid mold to a temperature that facilitates good metal flow and prevents premature solidification. The exact temperature will depend on the mold material and design and may require some empirical optimization. b. Apply a thin, uniform layer of a mold release agent to the mold cavities.
- Casting: a. Skim any dross (oxides) from the surface of the molten alloy. b. Carefully pour the
 molten alloy into the pre-heated mold in a smooth, continuous stream. c. Allow the casting to
 solidify completely.
- De-molding and Finishing: a. Once cooled, carefully open the mold and remove the cast grid.
 b. Trim any excess flashing from the grid. c. Label the grid with the alloy composition and



casting date.

Protocol for Metallographic Analysis of Lead-Antimony Grids

Objective: To prepare a lead-**antimony** grid sample for microstructural examination to observe grain size, phase distribution, and casting defects.

Materials and Equipment:

- Sectioning tool (e.g., low-speed diamond saw)
- Mounting press and embedding resin (e.g., epoxy)
- · Grinding and polishing machine
- Silicon carbide (SiC) grinding papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit)
- · Polishing cloths
- Polishing suspensions (e.g., 1 μm and 0.05 μm alumina or diamond suspension)
- Etching reagent: Acetic acid (95 ml) and Hydrogen peroxide (5 ml)
- Metallurgical microscope
- PPE: gloves, safety glasses.

Procedure:

- Sectioning: Cut a representative cross-section from the lead-antimony grid using a low-speed diamond saw to minimize deformation.[10]
- Mounting: Mount the sectioned sample in an embedding resin to facilitate handling during grinding and polishing.[10]



- Grinding: a. Grind the mounted sample on successively finer SiC papers, starting with a coarser grit and moving to a finer grit. b. Use a lubricant (e.g., water) during grinding to prevent overheating and embedding of abrasive particles. c. After each grinding step, thoroughly clean the sample and rotate it 90 degrees before proceeding to the next finer grit to ensure the removal of scratches from the previous step.
- Polishing: a. Polish the ground sample on a polishing cloth with a 1 μm polishing suspension.
 b. Final polish with a 0.05 μm suspension on a separate cloth until a mirror-like, scratch-free surface is obtained. Due to the softness of lead alloys, light pressure should be applied during polishing.[11]
- Etching: a. Immerse or swab the polished surface with the etching reagent for a few seconds.[11] The exact time will depend on the alloy composition and may require optimization. b. Immediately rinse the sample thoroughly with water and then with ethanol, and dry it in a stream of warm air.
- Microscopic Examination: Examine the etched surface under a metallurgical microscope to observe the microstructure, including grain boundaries, dendrites, and the distribution of the antimony-rich phase.

Protocol for Basic Lead-Acid Battery Performance Testing

Objective: To evaluate the basic performance characteristics of a lead-acid battery, such as its state of charge and ability to perform under load.

Materials and Equipment:

- Fully charged lead-acid battery
- Digital multimeter
- Battery load tester
- Hydrometer (for flooded batteries)
- PPE: safety glasses, acid-resistant gloves.



Procedure:

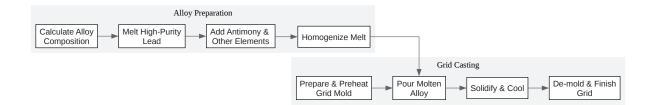
- Visual Inspection: a. Inspect the battery case for any signs of physical damage, such as cracks, leaks, or bulging. b. Check the battery terminals for cleanliness and tightness. Clean any corrosion.
- Open-Circuit Voltage Test (State of Charge): a. Ensure the battery has been at rest (not charged or discharged) for at least a few hours. b. Set the digital multimeter to the DC voltage setting. c. Connect the positive probe to the positive terminal and the negative probe to the negative terminal of the battery. d. A fully charged 12V lead-acid battery should have a reading between 12.6V and 12.8V.[12] A reading below 12.4V indicates that the battery needs charging.[12]
- Specific Gravity Test (for flooded batteries): a. Carefully remove the vent caps from the
 battery. b. Squeeze the bulb of the hydrometer and insert the tip into the electrolyte of one
 cell. c. Draw enough electrolyte into the hydrometer to make the float rise. d. Read the
 specific gravity at eye level. A fully charged battery should have a specific gravity reading
 between 1.265 and 1.299.[13] e. Repeat for all cells.
- Load Test: a. Connect the battery load tester to the battery terminals according to the
 manufacturer's instructions. b. Apply a load equivalent to half of the battery's cold-cranking
 amps (CCA) rating for 15 seconds. c. Monitor the battery voltage during the load test. A
 healthy battery's voltage should not drop below 9.6 volts.[13] d. Disconnect the load tester
 immediately after the test.

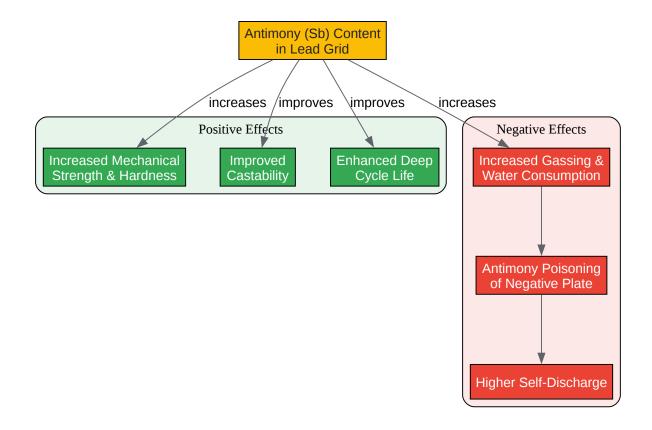
Note: More advanced and standardized testing procedures, such as cycle life testing and water loss determination, should be conducted according to established standards like IEC 60896-21 for stationary batteries or other relevant industry standards.[14]

Visualization of Workflows and Relationships

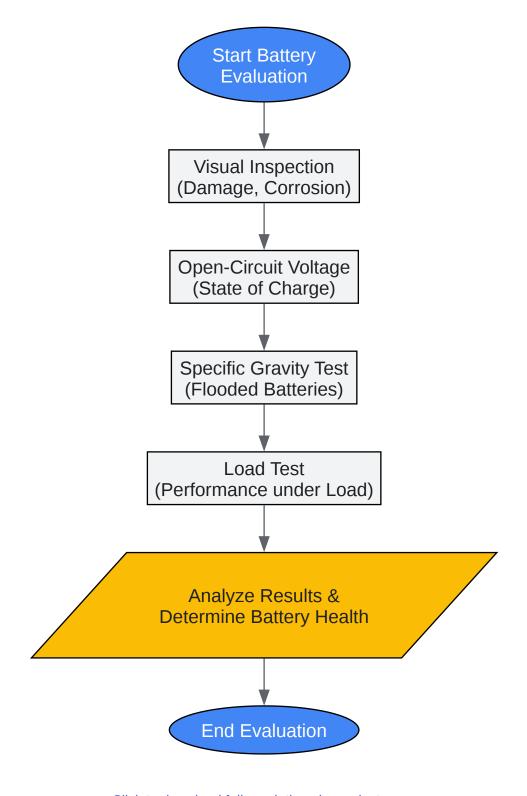
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the context of using **antimony** in lead-acid battery manufacturing.











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